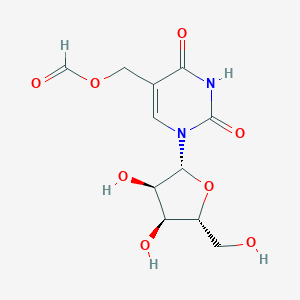![molecular formula C20H18N2O2S B236707 N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236707.png)
N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as E7080, is a small molecule tyrosine kinase inhibitor that has been extensively studied for its potential use in cancer treatment.
Wissenschaftliche Forschungsanwendungen
N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). This inhibition leads to the suppression of angiogenesis and tumor growth.
Wirkmechanismus
N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide inhibits the activity of several tyrosine kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups to downstream signaling molecules, leading to the suppression of angiogenesis and tumor growth.
Biochemical and Physiological Effects:
N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects. It inhibits angiogenesis by blocking the activity of VEGFR, FGFR, and PDGFR. It also inhibits tumor growth by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide in lab experiments is its specificity for tyrosine kinases. This specificity allows for the selective inhibition of angiogenesis and tumor growth. However, one limitation is that the synthesis of N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the study of N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide. One direction is the development of more efficient synthesis methods to reduce the cost and time required for production. Another direction is the investigation of N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide's potential use in combination with other cancer treatments. Additionally, the study of N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide's effects on other tyrosine kinases could lead to the development of new cancer treatments.
Synthesemethoden
The synthesis of N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide involves the reaction of 4-ethylbenzoyl chloride with 4-aminophenyl-2-thiophenecarboxamide in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Eigenschaften
Produktname |
N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide |
|---|---|
Molekularformel |
C20H18N2O2S |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
N-[4-[(4-ethylbenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H18N2O2S/c1-2-14-5-7-15(8-6-14)19(23)21-16-9-11-17(12-10-16)22-20(24)18-4-3-13-25-18/h3-13H,2H2,1H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
HFVMUZMXLPLFIC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B236627.png)
![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)
![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)
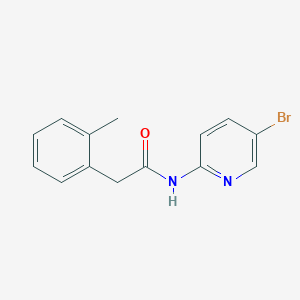
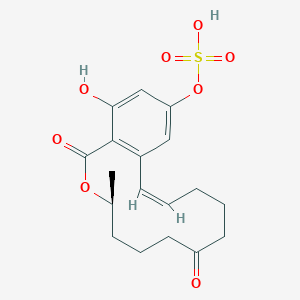
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)
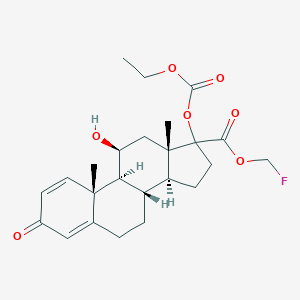
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B236658.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236669.png)
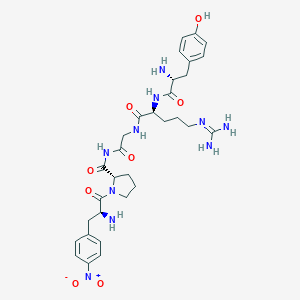
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B236680.png)
